molecular formula C10H15N3O B071320 Sabcomeline CAS No. 159912-53-5

Sabcomeline

Numéro de catalogue B071320
Numéro CAS: 159912-53-5
Poids moléculaire: 193.25 g/mol
Clé InChI: IQWCBYSUUOFOMF-QTLFRQQHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sabcomeline is a potent and functionally selective M1 receptor partial agonist, with potential implications in cognitive enhancement and Alzheimer's disease treatment without inducing side effects typical of muscarinic agonists (Harries et al., 1998).

Synthesis Analysis

The synthesis details of Sabcomeline are not directly outlined in the available literature. However, the chemical synthesis processes for complex molecules often involve multistep reactions and require a deep understanding of organic chemistry principles, as seen in the context of synthesis accessibility studies and reaction knowledge graph-based predictions (Li & Chen, 2021).

Molecular Structure Analysis

While specific discussions on Sabcomeline's molecular structure analysis are scarce, molecular structure determination is crucial for understanding the functional properties of pharmaceutical compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are typically employed to elucidate molecular structures (Ji et al., 2020).

Chemical Reactions and Properties

Sabcomeline's unique properties as a functionally selective muscarinic M1 receptor partial agonist suggest complex interactions at the receptor level, affecting cognitive functions without significant side effects. Its chemical behavior in biological systems highlights the nuanced role that structural features play in drug-receptor interactions (Watson et al., 1999).

Physical Properties Analysis

The physical properties of Sabcomeline, including solubility, stability, and formulation characteristics, are critical for its pharmacokinetic profile and efficacy as a therapeutic agent. While detailed physical properties were not found in the reviewed literature, these aspects are generally determined through experimental studies focusing on the compound's behavior in various environments (Djordjevic et al., 2009).

Chemical Properties Analysis

Understanding Sabcomeline's chemical properties, including its reactivity, stability under physiological conditions, and interactions with biological molecules, is essential for its development and application as a pharmaceutical agent. Studies on similar compounds offer insights into methodologies for analyzing such properties, though specific data on Sabcomeline are not available in the extracted documents (Whitesides et al., 1995).

Applications De Recherche Scientifique

  • Cognitive Enhancement in Non-Cognitively Impaired Primates : Sabcomeline, as a potent and functionally selective M1 receptor partial agonist, demonstrated significant improvement in the performance of a visual object discrimination task by marmosets. This suggests potential benefits in treating Alzheimer's disease due to the cognitive enhancement observed in non-cognitively impaired non-human primates (Harries, Samson, Cilia, & Hunter, 1998).

  • In Vitro Characterization in Rat Cortical and Heart Membranes : Research indicated that Sabcomeline acts as a muscarinic receptor partial agonist in rat cortex and heart. It affected phosphoinositide hydrolysis and inhibited forskolin-stimulated adenylyl cyclase activity, underlining its complex functional actions on muscarinic receptor subtypes across different tissues (Watson, Hunter, Brown, & Middlemiss, 1999).

  • Reversal of Delay-Induced Deficits in the T-Maze : Sabcomeline reversed delay-induced deficits in T-maze choice accuracy in a rewarded alternation task in rats. This effect was observed at doses much lower than those required to induce conditioned taste aversion, suggesting a favorable profile for cognitive improvement with minimal side effects (Hatcher, Loudon, Hagan, & Clark, 1998).

  • Muscarinic and Dopamine Receptor Binding in Mouse Brain : In vivo studies showed that Sabcomeline affects muscarinic receptor occupancy and alters dopamine D2 receptor affinity or availability, indicating its influence on neural networks beyond the muscarinic receptors (Hosoi et al., 2003).

  • Functional Comparison at Muscarinic Receptor Subtypes : Sabcomeline, along with other muscarinic partial agonists, was compared across human cloned muscarinic receptor subtypes, showing similar levels of efficacy with no functional selectivity for M1 receptors or other subtypes. This study highlighted the importance of considering receptor reserve in evaluating drug effects (Wood et al., 1999).

Propriétés

IUPAC Name

(3Z,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13/h8-9H,2-5,7H2,1H3/b12-10+/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWCBYSUUOFOMF-QTLFRQQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C#N)C1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C#N)/[C@H]1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101028868
Record name (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sabcomeline

CAS RN

159912-53-5
Record name Sabcomeline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159912-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sabcomeline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159912535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SABCOMELINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P92V596C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sabcomeline
Reactant of Route 2
Reactant of Route 2
Sabcomeline
Reactant of Route 3
Reactant of Route 3
Sabcomeline
Reactant of Route 4
Reactant of Route 4
Sabcomeline
Reactant of Route 5
Reactant of Route 5
Sabcomeline
Reactant of Route 6
Sabcomeline

Citations

For This Compound
267
Citations
JM Watson, AJ Hunter, AM Brown… - European journal of …, 1999 - Elsevier
We have investigated the pharmacology of the functionally selective muscarinic M 1 receptor partial agonist, sabcomeline [SB-202026 (R-(Z)-(+)-α-(methoxyamino)-1-azabicyclo[2.2.2] …
Number of citations: 12 www.sciencedirect.com
JP Hatcher, JM Loudon, JJ Hagan, MSG Clark - Psychopharmacology, 1998 - Springer
… This study aimed to determine whether sabcomeline improves the performance of rats in a delayed alternation T-maze task. Delayed response procedures have previously been shown …
Number of citations: 23 link.springer.com
Z Li, S Snigdha, AS Roseman, J Dai… - European journal of …, 2008 - Elsevier
We have demonstrated that the main metabolite of clozapine, N-desmethylclozapine, has a significant role in the ability of clozapine to improve some aspects of cognition in …
Number of citations: 32 www.sciencedirect.com
A Graul, J Prous, J Castaner - Drugs of the Future, 1998 - access.portico.org
… in AD patients treated with sabcomeline, although patients … Sabcomeline was tolerated best at the lowest dose tested, with similar efficacy reported for all 3 doses (7). Sabcomeline …
Number of citations: 2 access.portico.org
MH Harries, NA Samson, J Cilia… - British journal of …, 1998 - Wiley Online Library
… sabcomeline (0.03 mg kg −1 , ip) in both scopolamine-treated and normal rats. Sabcomeline … This study aimed to determine whether a dose of sabcomeline, which failed to evoke blood …
Number of citations: 28 bpspubs.onlinelibrary.wiley.com
R Hosoi, K Kobayashi, J Ishida, M Yamaguchi… - Annals of nuclear …, 2003 - Springer
… of sabcomeline under in vivo conditions. In this study, muscarinic receptor occupancy by sabcomeline … estimated IC50 value of sabcomeline for [3H]NMPB binding was almost 0.2 mg/kg. …
Number of citations: 2 link.springer.com
H Hodges, S Peters, JA Gray, AJ Hunter - Behavioural brain research, 1999 - Elsevier
… at the M 1 cholinergic muscarinic receptor, sabcomeline (formerly known as SB 202026: … the organism, the functional efficacy of sabcomeline, which shows regional selectivity for the …
Number of citations: 11 www.sciencedirect.com
PW Stengel, ML Cohen - Journal of Pharmacology and Experimental …, 2001 - ASPET
… sabcomeline antagonized carbamylcholine-induced bradycardia (pK B = 7.48), indicating that sabcomeline … state of the M 2 receptor and that sabcomeline was a partial agonist at M 2 …
Number of citations: 13 jpet.aspetjournals.org
M Wienrich, D Meier, HA Ensinger, W Gaida, A Raschig… - Life sciences, 2001 - Elsevier
… to talsaclidine, sabcomeline had a less pronounced functional M 1 selectivity in pharmacological assays. This was also shown in anaesthetized guinea pigs where sabcomeline alone …
Number of citations: 44 www.sciencedirect.com
JN Heinrich, JA Butera, T Carrick, A Kramer… - European journal of …, 2009 - Elsevier
In functional assay assessments using the five muscarinic receptor subtypes, a second generation of muscarinic M 1 -preferring receptor agonists [AC-42 (1), AC-260584 (2), 77-LH-28-…
Number of citations: 109 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.